2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a sulfonamide-containing acetamide derivative with a 1,3-thiazole core. Its structure features:
- A 1,3-thiazol-2-yl ring substituted at position 5 with a 4-nitrobenzenesulfonyl group.
- An N-linked acetamide moiety at position 2 of the thiazole, further substituted with a 4-chlorophenylsulfanyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5S3/c18-11-1-5-13(6-2-11)27-10-15(22)20-17-19-9-16(28-17)29(25,26)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFMIAXMIQRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol is then sulfonylated with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide.
Acetylation: Finally, the sulfonamide is acetylated with chloroacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid can be used as reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Industry: As an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the disruption of normal cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:
SirReal2
IUPAC Name : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Molecular Formula : C₂₂H₂₀N₄OS₂
Key Features :
- Thiazole core substituted with a naphthalene group at position 3.
- Sulfanyl acetamide linked to a pyrimidine ring.
Biological Activity : Potent SIRT2 inhibitor (IC₅₀ = 0.13 μM), with demonstrated selectivity over SIRT1/3 .
Comparison : Unlike the target compound, SirReal2 lacks a nitrobenzenesulfonyl group but shares the thiazole-acetamide scaffold. The naphthalene substituent enhances hydrophobic interactions in SIRT2 binding, whereas the nitrobenzenesulfonyl group in the target molecule may confer distinct electronic effects or solubility properties.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
IUPAC Name : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Formula : C₉H₉ClN₂O₅S
Key Features :
- Nitro-substituted phenyl ring.
- Sulfonamide and acetamide functionalities.
Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide .
Comparison : While lacking a thiazole ring, this compound shares the nitro and sulfonamide groups with the target molecule. Such groups are critical for π-π stacking and hydrogen bonding in enzyme inhibition . However, the absence of a heterocyclic core limits its structural diversity compared to the target compound.
VA17 (N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide)
Molecular Formula : C₁₅H₁₆ClN₅OS
Key Features :
- 1,3,4-Thiadiazole core substituted with a 4-chlorophenyl group.
- Piperidine-linked acetamide at position 2. Comparison: Replacing the thiazole with a thiadiazole ring alters electronic properties and steric bulk. The piperidine group may enhance membrane permeability compared to the nitrobenzenesulfonyl substituent in the target compound.
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
CAS : 573943-43-8
Molecular Formula : C₁₉H₁₆ClN₃S₃
Key Features :
- Dual sulfanyl groups on a thiadiazole ring.
- Chlorophenyl and methylphenyl substituents. The benzylsulfanyl group provides steric bulk absent in the target compound’s nitrobenzenesulfonyl group .
N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w)
Molecular Formula : C₁₉H₁₇N₅O₂S
Key Features :
- Oxadiazole core with an indole substituent.
- Pyridinyl acetamide linkage. Comparison: The oxadiazole ring offers different hydrogen-bonding capabilities compared to thiazole. The indole group may mimic tryptophan residues in enzyme active sites, a feature absent in the target compound .
Key Observations
Thiazole vs.
Biological Data Gaps : Direct pharmacological data for the target compound are lacking. Testing against SIRT isoforms, antimicrobial assays, or enzyme inhibition studies (e.g., LOX, cholinesterase) is recommended based on analog activities .
Q & A
Q. Critical Factors :
- Temperature control during sulfonylation minimizes side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: thiazole protons (δ 7.2–7.5 ppm), sulfonyl group (δ 3.1–3.3 ppm), and aromatic protons (δ 7.8–8.2 ppm for nitrobenzene) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (S=O, δ 55–60 ppm) groups .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₇H₁₃ClN₃O₄S₃ (expected [M+H]⁺: 466.96) .
- X-ray Crystallography : Use SHELXL for refinement (monoclinic space group, Z = 4) to resolve bond lengths and angles .
How can researchers design assays to evaluate the biological activity of this compound, particularly against antimicrobial or anticancer targets?
Q. Basic Research Focus
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
- Anticancer Activity :
- MTT Assay : Screen against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (48–72 hours incubation) .
- Apoptosis Markers : Use flow cytometry for Annexin V/PI staining .
What strategies can resolve contradictions in biological activity data across different studies?
Q. Advanced Research Focus
- Purity Validation : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Assay Standardization :
- Use consistent cell culture conditions (e.g., FBS concentration, passage number).
- Validate target engagement via enzyme inhibition assays (e.g., COX-2 or kinase activity) .
- Structural Analog Comparison : Compare activity with analogs lacking the 4-nitrobenzenesulfonyl group to isolate pharmacophore contributions .
How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
Q. Advanced Research Focus
- Modular Substituent Variation :
- Replace 4-chlorophenyl with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .
- Modify the thiazole ring with methyl or ethyl substituents to probe steric effects .
- Computational Modeling :
- Perform docking studies (AutoDock Vina) against validated targets (e.g., E. coli DNA gyrase) to predict binding modes .
- Use QSAR models to correlate logP values with antimicrobial potency .
What crystallographic challenges arise in determining this compound’s structure, and how can SHELX software address them?
Q. Advanced Research Focus
- Challenges :
- Refinement Protocols :
How does the nitrobenzenesulfonyl group influence the compound’s reactivity and metabolic stability?
Q. Advanced Research Focus
- Reactivity : The strong electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiol-disulfide exchange) .
- Metabolic Stability :
- In Vitro Microsomal Assays : Monitor nitro-reduction metabolites (e.g., amine derivatives) using LC-MS .
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
